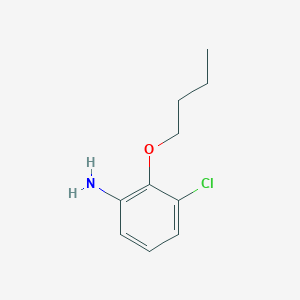

2-Butoxy-3-chloroaniline

Description

Contextual Significance of Substituted Anilines in Contemporary Organic Synthesis

Substituted anilines are aromatic amines that serve as fundamental building blocks in modern organic synthesis. rsc.org Their utility stems from the reactive aniline (B41778) moiety, which allows for a wide range of chemical transformations, including acylation, nitration, and diazotization, enabling the introduction of diverse functional groups. a2bchem.com This synthetic versatility makes them indispensable intermediates in the production of complex molecules. a2bchem.comorganic-chemistry.org

The applications of aniline derivatives are extensive, spanning the synthesis of pharmaceuticals, agrochemicals, dyes, polymers, and specialty chemicals. a2bchem.comacs.org In medicinal chemistry, the aniline scaffold is a "privileged structure," frequently incorporated into the design of new therapeutic agents. nih.gov Compounds derived from substituted anilines exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net For instance, haloanilines are crucial precursors for synthesizing medicinally important heterocyclic compounds such as quinazolines and benzothiazoles. nih.govresearchgate.netrsc.org Furthermore, in materials science, substituted anilines are used to create advanced polymers and organic electronic devices, where their structural features can impart desirable properties like enhanced stability or solubility. a2bchem.comacs.orgsmolecule.com The development of novel and efficient synthetic routes to access functionalized anilines remains a significant focus of research, underscoring their importance in both academic and industrial settings. organic-chemistry.orgacs.orgacs.org

Rationale for Research Focus on 2-Butoxy-3-chloroaniline

The specific research interest in this compound arises from the unique combination of its functional groups—an aniline, a butoxy group, and a chlorine atom—and their placement on the aromatic ring. This distinct substitution pattern suggests its potential as a valuable intermediate for creating highly specialized molecules.

The presence of both a halogen (chlorine) and an alkoxy (butoxy) group on the aniline ring makes it a versatile precursor. Haloanilines are well-established starting materials in cross-coupling reactions and for the synthesis of heterocyclic systems with significant biological activity. nih.govresearchgate.net The chlorine atom provides a reactive site for such transformations. Simultaneously, the butoxy group can influence the physical properties of resulting products, potentially improving solubility and stability. a2bchem.com This is particularly relevant in drug discovery and materials science, where fine-tuning molecular properties is critical. a2bchem.comsmolecule.com

Therefore, the rationale for focusing on this compound is rooted in its potential as a bespoke building block. It is explored for its possible therapeutic applications and as a precursor in the synthesis of novel pharmaceuticals, dyes, and other specialty chemicals. The compound offers a platform for constructing complex molecules where the interplay of its substituents can be harnessed to achieve specific functionalities and properties.

Structural Features and Electronic Environment of this compound

The chemical identity and reactivity of this compound are defined by its molecular structure and the electronic effects of its substituents. Its molecular formula is C₁₀H₁₄ClNO, and it has a molecular weight of 199.68 g/mol . aksci.comscbt.com

The structure consists of an aniline core substituted at the 2-position with a butoxy group (-OCH₂CH₂CH₂CH₃) and at the 3-position with a chlorine atom (-Cl). The amino group (-NH₂) is a powerful electron-donating and activating group. The butoxy group is also electron-donating via resonance and activating. In contrast, the chlorine atom is an electron-withdrawing group due to its electronegativity (inductive effect) but is considered a weak deactivator that directs incoming electrophiles to the ortho and para positions. The spatial arrangement and electronic nature of these groups create a unique electronic environment on the benzene (B151609) ring, which dictates its reactivity in further chemical transformations.

Below are tables detailing the physicochemical properties and the influence of the substituents on the molecule's aromatic system.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄ClNO | aksci.comscbt.comechemi.com |

| Molecular Weight | 199.68 g/mol | aksci.comscbt.comechemi.com |

| XLogP3 | 3.1 | echemi.com |

| Hydrogen Bond Donor Count | 1 | echemi.com |

| Hydrogen Bond Acceptor Count | 2 | echemi.com |

| Rotatable Bond Count | 4 | echemi.com |

| Topological Polar Surface Area | 35.2 Ų | echemi.com |

| Heavy Atom Count | 13 | echemi.com |

| Chemical Stability | Stable under recommended temperatures and pressures | aksci.com |

| Substituent (Position) | Electronic Effect | Influence on Reactivity | Directing Effect (for Electrophilic Aromatic Substitution) |

|---|---|---|---|

| Amino (-NH₂) (Position 1) | Strongly Electron-Donating | Strongly Activating | Ortho, Para-Directing |

| Butoxy (-OC₄H₉) (Position 2) | Electron-Donating | Activating | Ortho, Para-Directing |

| Chloro (-Cl) (Position 3) | Electron-Withdrawing (Inductive) / Electron-Donating (Resonance) | Weakly Deactivating | Ortho, Para-Directing |

Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-3-chloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-2-3-7-13-10-8(11)5-4-6-9(10)12/h4-6H,2-3,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVQJKQXZRVSKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Butoxy 3 Chloroaniline

Reactivity of the Aniline (B41778) Moiety

The aniline core of the molecule is central to its chemical identity, with the amino group largely dictating its reactivity profile.

Electrophilic Aromatic Substitution Patterns

The amino group is a potent activating group, directing incoming electrophiles to the ortho and para positions. Similarly, the butoxy group at the C2 position is also an ortho, para-director. Conversely, the chloro group at C3 is a deactivating group, yet it also directs ortho and para. quora.com In the case of 2-Butoxy-3-chloroaniline, the positions ortho (C2, C6) and para (C4) to the amino group are of primary interest for electrophilic attack.

Nucleophilic Reactivity of the Amino Group

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows this compound to readily engage in reactions such as acylation, alkylation, and diazotization, forming amides, secondary and tertiary amines, and diazonium salts, respectively. These products are often valuable intermediates in organic synthesis. The nucleophilicity of the amino group can be modulated by the electronic effects of the ring substituents. The electron-donating butoxy group may slightly enhance its nucleophilic character, while the electron-withdrawing chloro group is expected to have a diminishing effect.

For instance, the acylation of anilines to form acetanilides can be used to attenuate the activating influence of the amino group, allowing for more controlled subsequent reactions like nitration. msu.edu While specific studies on this compound are not detailed, the principles of aniline reactivity suggest that the nucleophilicity of its amino group is a key feature in its chemical transformations.

Oxidation and Reduction Pathways

The electron-rich nature of the aniline ring, due to the presence of the activating amino group, makes it susceptible to oxidation. acs.org Oxidation of this compound can lead to a variety of products, including the corresponding nitroso and nitro compounds, and potentially polymeric materials, depending on the oxidizing agent and reaction conditions. For example, a related compound, 2-chloroaniline, has been shown to undergo oxidation to form an amino-substituted quinone. nih.gov

While the aniline moiety is already in a reduced form, the molecule can undergo reduction under specific conditions, although this is less common than oxidation. Such reactions would likely target other functionalities if present, or under harsh conditions, could lead to the hydrogenation of the aromatic ring.

Role of the Butoxy Substituent in Directing Reactivity

The butoxy group (-OC4H9) at the C2 position is an activating, ortho, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring. This increases the electron density at the ortho (C6) and para (C4) positions relative to the butoxy group.

Furthermore, the butoxy group exerts a significant steric influence. Its bulkiness can hinder the approach of reactants to the adjacent C1 (amino) and C3 (chloro) positions. This steric hindrance can be a determining factor in the regioselectivity of reactions, favoring attack at the less encumbered C6 position. In some contexts, the cyclobutyl ring of a cyclobutoxy group, which is structurally related to the butoxy group, is noted to be susceptible to ring-opening under strongly acidic conditions, a potential consideration for reactions involving the butoxy group under similar environments.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The rates and outcomes of reactions involving this compound are governed by kinetic and thermodynamic principles, which are in turn influenced by the electronic and steric properties of the substituents.

The final product distribution can be dictated by whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: At lower temperatures and with irreversible conditions, the major product will be the one that is formed the fastest. This is often the product resulting from attack at the sterically least hindered position.

Thermodynamic Control: At higher temperatures or under reversible conditions, the major product will be the most stable one. The stability of the intermediates (such as the arenium ion in electrophilic substitution) and the final products, which is influenced by resonance and steric factors, will determine the thermodynamically favored outcome.

Determination of Reaction Orders and Rate Constants

For instance, in studies of the oxidation or polymerization of other substituted anilines, the reaction orders have been determined by observing the change in reaction rate as a function of the initial concentrations of the aniline, the oxidant, and any catalyst (like acid). tandfonline.com A general rate law can be expressed as:

Rate = k[Aniline]x[Reagent B]y[Catalyst]z

where x, y, and z are the reaction orders with respect to the aniline, the other reagent, and the catalyst, respectively.

Analogous studies on substituted anilines provide insight into how these values are obtained. For example, the kinetic study of the polymerization of m-methylaniline with sodium dichromate as an oxidant in the presence of hydrochloric acid yielded specific reaction orders. tandfonline.com The reaction was found to be fractional order with respect to the reactants, indicating a complex, multi-step reaction mechanism. tandfonline.com

| Reactant | Determined Reaction Order |

|---|---|

| m-Methylaniline (Monomer) | -0.83 |

| Sodium Dichromate (Oxidant) | 1.33 |

| Hydrochloric Acid (Catalyst) | 1.3 |

Similarly, in the reaction of various substituted anilines with chloramine (B81541) T, the reaction showed a first-order dependence on chloramine T and a fractional-order dependence on the amine. rsc.orgrsc.org From such kinetic data, the rate constants for the reaction can be calculated. The decomposition rate constant (k₂) for the intermediate complex and the equilibrium constant (K) for its formation can be determined from plots of 1/kobs versus 1/[Amine]. rsc.orgrsc.org

| Aniline Substituent | K (Equilibrium Constant, l mol⁻¹) | k₂ (Decomposition Rate Constant, 10⁻⁴ s⁻¹) |

|---|---|---|

| p-OCH₃ | 8.33 | 17.20 |

| p-CH₃ | 8.13 | 10.50 |

| H | 8.00 | 4.75 |

| p-Cl | 7.14 | 2.50 |

| m-Cl | 6.66 | 0.93 |

Elucidation of Reaction Mechanisms

Once kinetic data is established, a plausible reaction mechanism can be proposed. A fractional reaction order often suggests the formation of a pre-equilibrium complex. rsc.orgrsc.org For the reaction between substituted anilines and chloramine T, a mechanism was proposed that involves the rapid formation of an intermediate complex between the aniline and the active species of chloramine T. This is followed by a slow, rate-determining step where the complex decomposes to form the products. rsc.orgrsc.org

The proposed mechanism is as follows:

Fast Equilibrium: Aniline + Chloramine T ⇌ [Complex] (Equilibrium Constant, K)

Slow, Rate-Determining Step: [Complex] → Products (Rate Constant, k₂)

Evidence for such a mechanism is often supported by the linear relationship observed in plots of 1/kobs versus 1/[Amine]. rsc.org

In other reaction systems, the mechanism can change based on the nature of the substituents on the aniline. For example, in nucleophilic aromatic substitution (SNAr) reactions of para-substituted anilines, the mechanism was found to shift from a polar SNAr pathway for less basic anilines to a single electron transfer (SET) pathway for more basic anilines. nih.gov This highlights the importance of the electronic properties of the substituents in dictating the reaction pathway. For this compound, the combined electronic effects of the butoxy and chloro groups would determine its behavior and the operative mechanism in a given reaction.

Hammett and Taft Analyses for Substituent Effects on Reactivity

The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. It relates the rate constants (k) of a series of reactions with substituted benzene (B151609) derivatives to the rate constant (k₀) of the unsubstituted parent compound through the equation:

log(k/k₀) = ρσ

where:

σ (sigma) is the substituent constant, which measures the electronic effect (inductive and resonance) of a substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting a buildup of positive charge in the transition state. Conversely, a positive ρ value signifies that electron-withdrawing groups accelerate the reaction, indicating a buildup of negative charge. orientjchem.orgrsc.org

In the study of the reaction of substituted anilines with chloramine T, a Hammett plot of log k₂ versus the substituent constant σ yielded a reaction constant ρ of -0.976. rsc.orgrsc.org This negative value supports a mechanism where there is a development of positive charge on the nitrogen atom of the aniline in the transition state, which is stabilized by electron-donating groups. rsc.org

| Reaction | Reaction Constant (ρ) | Interpretation | Source |

|---|---|---|---|

| Reaction with Chloramine T | -0.976 | Reaction is favored by electron-donating groups; positive charge develops in the transition state. | rsc.orgrsc.org |

| Oxidation by TBABC | -1.82 | Reaction is favored by electron-donating groups; indicates an electron-deficient transition state. | orientjchem.org |

| Reaction with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole | Biphasic Plot | Indicates a change in mechanism from polar SNAr to SET with increasing basicity of the aniline. | nih.gov |

For this compound, the butoxy group (an electron-donating group) would tend to increase the reaction rate in reactions with a negative ρ value, while the chloro group (an electron-withdrawing group) would decrease it. A full Hammett or Taft analysis including this specific compound would be necessary to precisely quantify the net electronic effect on its reactivity in a given chemical transformation. Taft analysis, which separates steric and electronic effects, would be particularly useful in deconvoluting the influence of the ortho-butoxy group.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical structure can be obtained.

Proton NMR (¹H NMR) spectroscopy provides information on the different types of protons and their immediate electronic environment. bhu.ac.in The ¹H NMR spectrum of 2-Butoxy-3-chloroaniline would show distinct signals for the aromatic protons and the protons of the butoxy group. The aromatic region would display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The butoxy group would exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, a quintet for the next methylene (CH₂) group, and a triplet for the methylene group attached to the oxygen atom (OCH₂). The amino (NH₂) protons typically appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Multiplet | 3H |

| NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |

| O-CH₂ | 3.9 - 4.1 | Triplet | 2H |

| O-CH₂-CH₂ | 1.7 - 1.9 | Quintet | 2H |

| CH₂-CH₃ | 1.4 - 1.6 | Sextet | 2H |

This table is based on typical chemical shift values for similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., aromatic, aliphatic, carbonyl). bhu.ac.in In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each of the ten carbon atoms. The six aromatic carbons would appear in the downfield region (typically 110-150 ppm), with their exact shifts influenced by the chloro, amino, and butoxy substituents. The four aliphatic carbons of the butoxy group would resonate in the upfield region (typically 10-70 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-NH₂ | 140 - 150 |

| C-O | 145 - 155 |

| C-Cl | 115 - 125 |

| Aromatic C-H | 110 - 130 |

| O-CH₂ | 65 - 75 |

| O-CH₂-CH₂ | 30 - 40 |

| CH₂-CH₃ | 15 - 25 |

This table is based on typical chemical shift values for similar structural motifs.

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei. rsc.orgsdsu.edu

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling relationships within the molecule. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons and between the protons of the butoxy chain, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the proton signals to their corresponding carbon atoms in the butoxy group and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) couplings between proton and carbon atoms (¹H-¹³C). sdsu.edu HMBC is crucial for establishing the connectivity between the butoxy group and the aromatic ring by showing a correlation between the OCH₂ protons and the aromatic carbon atom to which the butoxy group is attached. It also helps in assigning the quaternary carbons in the aromatic ring. nih.gov

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). bhu.ac.in

The IR spectrum of this compound would exhibit characteristic absorption bands:

N-H Stretching : Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

C-H Stretching : Bands just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds of the butoxy group and just above 3000 cm⁻¹ for the sp² hybridized C-H bonds of the aromatic ring.

C-O Stretching : A strong absorption band in the range of 1200-1250 cm⁻¹ for the aryl-alkyl ether linkage.

C-N Stretching : An absorption band in the region of 1250-1350 cm⁻¹.

C-Cl Stretching : A band in the fingerprint region, typically between 600-800 cm⁻¹.

Aromatic C=C Bending : Characteristic absorptions in the fingerprint region (below 1500 cm⁻¹) that can give information about the substitution pattern of the benzene ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aryl-Alkyl Ether (C-O) | Stretch | 1200 - 1250 |

| Amine (C-N) | Stretch | 1250 - 1350 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. bhu.ac.in It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular ion peak (M⁺) would confirm the molecular weight of this compound (199.68 g/mol ). echemi.com Due to the presence of chlorine, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak would be observed, corresponding to the ³⁷Cl isotope. savemyexams.com

Common fragmentation pathways for this compound would include:

Alpha-cleavage : Loss of a propyl radical from the butoxy group. libretexts.org

Loss of butene : Through a McLafferty-type rearrangement. libretexts.org

Cleavage of the ether bond : Resulting in fragments corresponding to the butoxy cation or the chloroaniline radical cation.

Loss of chlorine : A fragment corresponding to the loss of a chlorine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. bhu.ac.in This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

Aromatic amines typically exhibit two main absorption bands. kyoto-u.ac.jp For this compound, these would be:

π → π* transition : An intense absorption band at a shorter wavelength (around 200-250 nm) arising from electronic transitions within the benzene ring.

n → π* transition : A less intense absorption band at a longer wavelength (around 270-300 nm) associated with the non-bonding electrons of the nitrogen atom in the amino group and the oxygen of the butoxy group interacting with the aromatic π-system. masterorganicchemistry.com The presence of the chloro and butoxy substituents would cause a bathochromic (red) shift in these absorptions compared to unsubstituted aniline (B41778).

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Raman spectroscopy provides critical insights into the molecular framework of this compound by identifying the vibrational frequencies of its constituent parts, including the substituted benzene ring, the amino group, and the butoxy chain. The analysis of the Raman spectrum, often complemented by theoretical calculations such as Density Functional Theory (DFT), allows for the precise assignment of observed bands to specific molecular motions. researchgate.net

The structure of this compound features several key functional groups whose vibrations are Raman active: the aniline backbone, the chloro-substituent, and the butoxy group. The symmetry of the molecule is lower than that of benzene, which means that many vibrational modes that are forbidden in the Raman spectrum of benzene become active in its substituted derivatives like this compound. ias.ac.in

Detailed research on analogous compounds, such as various chloroaniline isomers researchgate.net and aniline itself ias.ac.in, provides a reliable foundation for interpreting the spectrum of this compound. The key characteristic vibrations can be assigned to the aromatic ring, the C-N bond, the NH₂ group, the C-Cl bond, and the aliphatic butoxy chain.

Key Vibrational Mode Assignments:

Aromatic Ring Vibrations: The benzene ring has several characteristic stretching and bending modes. The C-C stretching vibrations in substituted benzenes typically appear as sharp, strong peaks in the 1400-1650 cm⁻¹ region. researchgate.net The ring "breathing" mode, a symmetric stretching of the entire ring, is a particularly strong and characteristic Raman band often found at a lower frequency, around 800 cm⁻¹ for aniline. ias.ac.in Aromatic C-H stretching vibrations are expected at wavenumbers above 3000 cm⁻¹.

Amino Group (NH₂) Vibrations: The amino group gives rise to several distinct modes. The symmetric and asymmetric N-H stretching vibrations are typically found in the 3300-3500 cm⁻¹ region. Other important vibrations include the NH₂ scissoring (bending), twisting, and wagging modes, which appear at lower frequencies. researchgate.net For example, NH₂ wagging and twisting modes in related anilines have been assigned in the 600-630 cm⁻¹ and 1060-1170 cm⁻¹ regions, respectively. researchgate.net

Butoxy Group Vibrations: The butoxy (-O-C₄H₉) group introduces a series of aliphatic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the CH₂ and CH₃ groups are expected in the 2850-2970 cm⁻¹ range. The C-O-C stretching vibrations associated with the ether linkage also produce characteristic bands.

Carbon-Chlorine (C-Cl) Vibration: The C-Cl stretching vibration is highly dependent on its position on the aromatic ring but is generally expected in the 600-800 cm⁻¹ region. Its intensity in the Raman spectrum can vary.

The following table summarizes the expected characteristic Raman bands for this compound, with wavenumber ranges inferred from studies on aniline and its chloro-derivatives. researchgate.netias.ac.in

Table 1: Expected Characteristic Raman Bands for this compound Based on Analogue Compounds

| Expected Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3300 - 3500 | N-H Stretching | Amino |

| 3000 - 3100 | Aromatic C-H Stretching | Aromatic Ring |

| 2850 - 2970 | Aliphatic C-H Stretching | Butoxy Group |

| ~1600 | C=C Aromatic Stretching | Aromatic Ring |

| ~1280 | C-N Stretching | Aromatic Amine |

| 1060 - 1170 | NH₂ Twisting | Amino |

| ~810 | Ring Breathing Mode | Aromatic Ring |

| 600 - 800 | C-Cl Stretching | Chloro-substituent |

| 600 - 630 | NH₂ Wagging | Amino |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 2-Butoxy-3-chloroaniline.

Ab initio and, more commonly, Density Functional Theory (DFT) methods are used to predict the geometry and electronic structure of substituted anilines. For molecules like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine optimized molecular structures, including bond lengths, bond angles, and dihedral angles. researchgate.netrsc.org

The geometry of the aniline (B41778) core is influenced by its substituents. The amino group in aniline is non-planar, exhibiting a pyramidal geometry. researchgate.net The degree of this pyramidalization and the C-N bond length are sensitive to the electronic effects of the ring substituents. medjchem.com Electron-withdrawing groups, like the chlorine atom at the meta-position, and electron-donating groups, like the butoxy group at the ortho-position, exert opposing effects. The chlorine atom tends to increase the planarity of the amino group and shorten the C-N bond by withdrawing electron density from the ring. researchgate.net Conversely, the electron-donating butoxy group would be expected to decrease the C-N bond's double-bond character and potentially increase the pyramidalization of the -NH2 group, although steric interactions also play a significant role. rsc.org

DFT calculations on various halosubstituted anilines have shown that the number and position of halogen substituents affect the inversion barrier of the amino group. An increasing number of halogen atoms leads to a more planar character for the amino group. rsc.orgresearchgate.net For this compound, the interplay between the electron-donating butoxy group and the electron-withdrawing chloro group would result in a unique geometric and electronic configuration that can be precisely modeled.

Table 1: Representative Calculated Geometrical Parameters for Substituted Anilines (DFT/B3LYP)

| Parameter | Aniline | 3-Chloroaniline (B41212) | p-Anisidine (Methoxy) |

|---|---|---|---|

| C-N Bond Length (Å) | 1.394 | ~1.39 | ~1.38 |

| Sum of angles at N | ~335° | - | - |

| NH2 Inversion Barrier (kcal/mol) | ~1.5 | - | - |

Note: Data is illustrative and compiled from typical values found in computational studies of substituted anilines. Specific values for this compound require dedicated calculation.

The conformational flexibility of this compound is primarily associated with the butoxy side chain. Conformational analysis is the study of the energetics of different spatial arrangements (rotamers). lumenlearning.com The rotation around the C(ring)-O and O-C(butyl) bonds, as well as the C-C bonds within the butyl group, gives rise to numerous possible conformers with different energies.

The orientation of the butoxy group relative to the aniline ring is critical. The most stable conformer would seek to minimize steric hindrance between the butoxy chain and the adjacent amino group. Computational studies on similar alkoxy-substituted aromatics often show that the alkyl chain orients itself to avoid steric clashes. researchgate.net For the butoxy group at the ortho-position to the amino group, significant steric interaction is expected. This interaction can influence the planarity of the aniline ring and the orientation of the amino group.

Furthermore, the butoxy chain itself has several rotameric states (e.g., anti vs. gauche conformations along its C-C bonds). lumenlearning.com The global minimum energy conformation of the entire molecule is a result of the balance between these internal conformational preferences and the interactions with the substituted aromatic ring. Theoretical modeling can map the potential energy surface to identify the most stable conformers and the energy barriers between them.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netphyschemres.org

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, which is characteristic of aniline derivatives. The electron-donating butoxy group will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The electron-withdrawing chlorine atom, however, will lower the energy of both the HOMO and LUMO. acs.org The net effect on the HOMO-LUMO gap is a combination of these influences.

Studies on substituted anilines show that electron-acceptor groups tend to decrease the HOMO-LUMO energy gap more significantly than electron-donor groups, which can enhance reactivity. acs.org A smaller gap generally implies higher reactivity and lower kinetic stability. researchgate.net DFT calculations can provide precise energy values for these orbitals and a visual representation of their distribution across the molecule. researchgate.net

Table 2: Representative HOMO-LUMO Gaps for Substituted Anilines (Calculated)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Aniline | -5.2 to -5.8 | -0.1 to 0.5 | ~5.3 to 6.3 |

| 4-Chloroaniline | ~ -5.5 | ~ -0.3 | ~5.2 |

| p-Anisidine (Methoxy) | ~ -5.1 | ~ 0.2 | ~5.3 |

Note: Values are representative from various computational studies and depend on the level of theory. Specific values for this compound require dedicated calculation. asianpubs.orgresearchgate.net

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds. For this compound, DFT calculations can simulate vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Calculated vibrational frequencies, obtained after geometric optimization, can be compared with experimental IR and Raman spectra. rsc.org The calculations help in assigning specific vibrational modes to the observed absorption bands, such as the N-H stretching of the amino group, C-N stretching, C-O stretching of the ether linkage, and vibrations of the aromatic ring. The presence of substituents influences these frequencies; for instance, intramolecular hydrogen bonding between the ortho-amino and butoxy groups, if present, would be observable as a distinct shift in the N-H stretching frequencies. cdnsciencepub.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. acs.org These theoretical predictions are valuable for assigning peaks in the experimental NMR spectra and confirming the molecular structure. The electronic environment of each nucleus, as determined by the substituents, dictates its chemical shift.

Modeling of Reaction Pathways and Transition States

Theoretical chemistry allows for the exploration of potential chemical reactions at a molecular level. By modeling reaction pathways, chemists can understand mechanisms, predict product selectivity, and calculate activation energies. For this compound, this could involve modeling its behavior in reactions such as electrophilic aromatic substitution, oxidation, or N-acylation. acs.orgnih.gov

For electrophilic aromatic substitution, computational models can predict the most likely sites of attack on the aniline ring. The combined directing effects of the ortho-butoxy (activating, ortho-, para-directing) and meta-chloro (deactivating, ortho-, para-directing) groups would determine the regioselectivity. The butoxy group is a strong activating group, while the chloro group is a deactivating one. The positions ortho and para to the strongly activating butoxy group (positions 1, 3, and 5) would be electronically enriched. However, the existing chloro and amino groups block two of these. The final outcome would depend on a complex interplay of electronic and steric factors.

By calculating the energies of reactants, transition states (the highest energy point along a reaction coordinate), and products, a complete energy profile for a proposed reaction can be constructed. scispace.com This allows for the determination of reaction barriers, which are related to reaction rates. For example, modeling the N-acetylation reaction could reveal the transition state structure and the energy required for the reaction to proceed, providing insight into the compound's metabolic fate. nih.gov

Analysis of Substituent Effects on Electronic Distribution and Reactivity

The electronic properties and reactivity of the aniline ring are significantly modulated by the attached butoxy and chloro groups. The butoxy group at the ortho position is a strong π-donor (resonance effect) and a σ-acceptor (inductive effect). The resonance effect, which donates electron density to the aromatic ring, is generally dominant for alkoxy groups, making the ring more electron-rich and thus more reactive towards electrophiles. rsc.org

The combination of these two substituents creates a unique electronic landscape. DFT calculations can quantify these effects by mapping the Molecular Electrostatic Potential (MEP). The MEP surface visually represents the charge distribution, with electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, indicating likely sites for electrophilic and nucleophilic attack, respectively. iucr.org Analysis of Natural Bond Orbitals (NBO) can further quantify the charge transfer interactions between the substituents and the aromatic ring. bohrium.com These analyses provide a robust theoretical framework for understanding and predicting the chemical behavior of this compound. acs.org

Applications As Building Blocks and Intermediates in Advanced Materials

Precursors for Polymer Synthesis and Modification

The functional groups on the 2-Butoxy-3-chloroaniline molecule make it a valuable monomer for polymerization and a modifying agent for existing polymers. The amine group can react with various functional groups to form polymer backbones, while the butoxy and chloro groups can influence the final properties of the polymer, such as solubility, thermal stability, and conductivity.

While direct synthesis of polyurethanes from this compound is not extensively documented, the broader class of chloroanilines serves as important intermediates in polyurethane chemistry. pubcompare.ai For instance, chloroaniline derivatives can be used as chain extenders or curing agents in the production of polyurethane products. gov.mb.ca The primary amine group of anilines can react with isocyanates to form urea (B33335) linkages, which are integral to the structure of poly(urethane-urea)s, a related class of polymers. The incorporation of the this compound structure would introduce both a flexible butoxy side chain and a chlorine atom, which could be used to modify properties such as glass transition temperature, flame retardancy, and chemical resistance of the final polyurethane material. Polyurethanes themselves are synthesized through the reaction of polyisocyanates with polyols. google.comrsc.orggoogle.com.af

Table 2: Examples of Polymer Applications for Chloroaniline Derivatives

| Polymer Type | Role of Chloroaniline Derivative | Potential Effect of this compound |

|---|---|---|

| Polyurethanes | Curing Agent, Chain Extender gov.mb.ca | Modification of mechanical properties, flame retardancy |

| Poly(urethane-urea)s | Monomer (via reaction with isocyanates) | Enhanced solubility, modified thermal properties |

| Intrinsically Conducting Polymers | Monomer for oxidative polymerization asianpubs.org | Tunable conductivity, improved processability |

Polyaniline and its derivatives are among the most studied intrinsically conducting polymers (ICPs) due to their high conductivity in the doped state and excellent environmental stability. mdpi.comnih.gov The synthesis of conducting polymers from substituted anilines, such as poly(3-chloroaniline), has been successfully demonstrated through oxidative polymerization techniques. asianpubs.org

By extension, this compound can serve as a monomer for the synthesis of a novel conducting polymer. The polymerization would proceed via the oxidative coupling of the aniline (B41778) units. The resulting polymer, poly(this compound), would have its electronic and physical properties influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atom and the electron-donating, sterically bulky butoxy group would alter the electronic band gap and the polymer chain packing. asianpubs.org This modification affects the delocalization of electrons along the polymer backbone, thereby tuning the electrical conductivity. researchgate.net The butoxy group, in particular, could enhance the solubility of the polymer in organic solvents, improving its processability for applications in flexible electronics and sensors. academiaromana-is.ro

Intermediates in the Synthesis of Agrochemicals

Chloroanilines are well-established intermediates in the manufacturing of a wide array of agrochemicals, including herbicides and insecticides. who.intatamanchemicals.com For example, 3-chloroaniline (B41212) is a direct precursor in the synthesis of the herbicide chlorpropham. atamanchemicals.com Given its structural similarity, this compound is a viable intermediate for creating new, potentially more effective or specialized agrochemical compounds. The amine group can be chemically transformed to introduce the functionalities required for pesticidal activity, while the butoxy and chloro groups can modulate the compound's lipophilicity, environmental persistence, and mode of action. The development of new derivatives is a key strategy in creating pesticides to manage resistance in target pests and to improve safety profiles for non-target organisms. google.comiaea.org

Table 3: Examples of Agrochemicals Derived from Chloroaniline Intermediates

| Agrochemical | Type | Chloroaniline Precursor |

|---|---|---|

| Chlorpropham | Herbicide | 3-Chloroaniline atamanchemicals.com |

| Chlorbromuron | Herbicide | 3-Chloroaniline atamanchemicals.com |

| Various Insecticides | Insecticide | 3-Chloroaniline atamanchemicals.com |

Derivatization for Specialized Materials Science Applications

Derivatization refers to the chemical transformation of a compound to produce a new substance with different chemical and physical properties. This compound, with its three distinct functional regions, is an excellent candidate for derivatization to create specialized materials. atamanchemicals.com The primary amine is the most reactive site and can be converted into amides, imines, or diazonium salts. Diazonium salts are particularly versatile intermediates, enabling the introduction of a wide range of other functional groups or facilitating coupling reactions. scribd.com The butoxy group enhances solubility in non-polar media and can introduce flexibility into larger molecular structures. The chlorine atom provides a site for nucleophilic substitution reactions or can be used in cross-coupling reactions to build more complex molecules, which is a common strategy in the synthesis of organic electronics and pharmaceutical intermediates. rsc.org

Utilization in Dye and Pigment Precursor Synthesis

The synthesis of azo dyes and pigments is a major industrial application for aromatic amines, including chloroaniline derivatives. who.intatamanchemicals.com The process typically involves the diazotization of the primary amine group, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline. googleapis.com

This compound can be used as the diazo component in this synthesis. The specific substituents on its aromatic ring—the butoxy group and the chlorine atom—would influence the color and properties of the resulting azo dye. These substituents can alter the electronic structure of the chromophore, shifting the absorption maximum and thus changing the perceived color. They also affect properties like lightfastness, thermal stability, and solubility in different media, which are critical for the performance of dyes and pigments in applications such as textiles, paints, and printing inks. iarc.frtheseus.fi

Derivatization and Functionalization Strategies for 2 Butoxy 3 Chloroaniline

Site-Selective Functionalization of the Aromatic Ring

The aromatic ring of 2-Butoxy-3-chloroaniline is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.comtestbook.com The existing substituents—the butoxy, chloro, and amino groups—dictate the position of incoming electrophiles. The amino group is a strong activating group and, along with the butoxy group, directs incoming electrophiles to the ortho and para positions. byjus.comtestbook.com However, the bulky nature of the butoxy group and the presence of the adjacent chloro atom can introduce steric hindrance, influencing the regioselectivity of these reactions.

Strategies for site-selective functionalization often involve controlling the reaction conditions to favor substitution at a specific position. For instance, palladium-catalyzed cross-coupling reactions provide a powerful tool for introducing a variety of functional groups onto the aromatic ring with high selectivity. acs.orgnih.gov These reactions can be used to form new carbon-carbon and carbon-nitrogen bonds. Additionally, base-promoted homolytic aromatic substitution presents another avenue for the arylation of the ring. acs.org The synthesis of 2,3-dihaloanilines, which can serve as precursors to functionalized indoles, highlights the utility of regioselective halogenation. core.ac.uk

Chemical Modifications of the Amino Group

The amino group of this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Acylation and Sulfonation Reactions

Acylation of the amino group is a common strategy to introduce an acyl group. This is often achieved by reacting the aniline (B41778) with an acyl halide or anhydride (B1165640). testbook.com For example, acetylation with acetic anhydride can be used to form the corresponding acetanilide. allen.in This modification can serve as a protective measure to control the reactivity of the amino group during subsequent reactions, such as nitration. allen.inbyjus.com

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) by treating the aniline with sulfuric acid. byjus.combyjus.com This reaction typically yields the corresponding aminobenzenesulfonic acid. byjus.com The amino group can be protonated in the strongly acidic medium, which can influence the position of sulfonation. byjus.com

Halogenation and Nitration of Anilines

Direct halogenation of anilines, such as bromination using bromine water, often leads to polysubstitution due to the strong activating effect of the amino group. byjus.comtestbook.comallen.in To achieve selective monohalogenation, the reactivity of the amino group is often attenuated by converting it to an amide (acetanilide) before carrying out the halogenation. chemistrysteps.com

Nitration of anilines with a mixture of nitric acid and sulfuric acid can be complex. byjus.comchemistrysteps.com Direct nitration can lead to oxidation of the aniline and the formation of a mixture of ortho, meta, and para isomers. testbook.comallen.inchemistrysteps.com The formation of the meta product is attributed to the protonation of the amino group in the acidic medium, forming the anilinium ion, which is a meta-directing group. byjus.comtestbook.comchemistrysteps.com Protecting the amino group via acetylation can lead to more selective para-nitration. allen.inbyjus.com

Diazotization and Coupling Reactions

Diazotization is a key reaction of primary aromatic amines, including this compound. This process involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. slideshare.netresearchgate.netvedantu.com

Diazonium salts are highly versatile intermediates that can undergo a variety of subsequent reactions. researchgate.netvedantu.com One important class of reactions is azo coupling, where the diazonium salt acts as an electrophile and reacts with an activated aromatic compound, such as a phenol (B47542) or another aniline, to form a brightly colored azo compound. slideshare.netresearchgate.netvedantu.com The coupling reaction is an electrophilic aromatic substitution. slideshare.netresearchgate.net The pH of the reaction medium is crucial for controlling the coupling reaction. vedantu.com Diazotization can also be achieved using nitrogen dioxide in aqueous solution or through solid-state reactions. acs.orgicrc.ac.ir

Strategies for Modifying the Butoxy Side Chain

The butoxy side chain of this compound can also be a target for chemical modification, although this is generally less common than reactions involving the aromatic ring or the amino group. These modifications typically involve reactions characteristic of alkyl ethers.

One potential strategy is side-chain oxidation. Strong oxidizing agents can oxidize the benzylic carbon of an alkyl group attached to an aromatic ring to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.org However, in the case of a butoxy group, the oxygen atom is directly attached to the ring, so this type of oxidation would not occur at the benzylic position in the same manner as an alkylbenzene. Instead, cleavage of the ether linkage might occur under harsh oxidative conditions.

Another approach involves the modification of the alkyl chain itself. For instance, introducing functional groups onto the butyl part of the butoxy chain before its attachment to the 3-chloroaniline (B41212) precursor could be a viable synthetic route. Research on modifying alkyloxy side chains on other aromatic systems has shown that altering the length and structure of the alkyl chain can influence the physical and electronic properties of the molecule. nankai.edu.cnresearchgate.net For example, transacetalization reactions have been used to exchange the alkoxy group on similar structures. rsc.org

Derivatization for Analytical Enhancement and Detection

Chemical derivatization is a powerful technique used to modify an analyte to improve its separation and detection in analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). scribd.com For anilines like this compound, derivatization can enhance their volatility for GC analysis or improve their ionization efficiency for mass spectrometry (MS) detection. researchgate.netacs.org

Several derivatization strategies are applicable to the amino group of anilines. Acylation with reagents like butylchloroformate can be performed simultaneously with microextraction techniques for the determination of anilines in aqueous samples. nih.gov Other derivatization reagents for amines include sulfonyl chlorides, NHS ester-based reagents, and isothiocyanates. rsc.org

For the butoxy side chain, which is a glycol ether, derivatization can be employed to enhance detection. For example, 2-butoxyethanol (B58217) can be derivatized with 1-anthroylnitrile for fluorescence detection in HPLC. iarc.fr While this specific reagent is for the hydroxyl group of the parent alcohol, similar principles of attaching a chromophore or fluorophore could be adapted for the butoxy group or its derivatives to enhance analytical detection. The primary goal of such derivatization is to improve chromatographic properties and increase detection sensitivity. scribd.com

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes

The classical synthesis of substituted anilines often involves multi-step processes that can be resource-intensive. Future research will undoubtedly focus on creating more direct and atom-economical pathways to 2-Butoxy-3-chloroaniline.

A promising avenue is the expansion of catalytic amination reactions . Traditional methods often rely on the amination of aryl halides. However, recent advancements have demonstrated the feasibility of using more abundant and less reactive starting materials like aryl ethers. acs.orgthieme-connect.com Nickel-catalyzed amination of aryl methyl ethers, for instance, has emerged as a powerful tool for C-N bond formation, offering a potential route from a corresponding butoxy-chloro-phenol derivative. thieme-connect.comnih.gov Research into nickel catalysts with N-heterocyclic carbene (NHC) ligands has shown particular promise for the amination of traditionally "inert" phenolic derivatives. nih.gov

Another key area is the direct C-H amination of arenes. This strategy avoids the pre-functionalization of the aromatic ring (e.g., halogenation or triflation), thereby shortening synthetic sequences. Palladium(II)/norbornene cooperative catalysis has enabled the ortho-C–H amination of pinacol (B44631) arylborates, a method that is robust, scalable, and tolerant of various functional groups, including halogens. rsc.org Applying such a strategy to a suitably substituted butoxybenzene (B75284) precursor could provide a direct entry to the 2-amino functionality.

Furthermore, catalyst- and additive-free methods are gaining traction. A recently developed approach involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, proceeding through an imine condensation–isoaromatization sequence to generate functionalized anilines. beilstein-journals.org Tailoring this methodology could offer a novel, metal-free route to this compound and its analogues.

| Synthetic Strategy | Key Features | Potential Application for this compound | Reference |

| Nickel-Catalyzed Amination of Aryl Ethers | Utilizes readily available aryl ethers instead of halides; effective for C-N bond formation. | Synthesis from a 3-chloro-2-butoxyphenol precursor. | acs.orgthieme-connect.comnih.gov |

| Palladium-Catalyzed C-H Amination | Direct functionalization of C-H bonds, avoiding pre-functionalization; high regioselectivity. | Ortho-amination of a 1-butoxy-2-chlorobenzene derivative. | rsc.org |

| Imine Condensation–Isoaromatization | Catalyst- and additive-free; proceeds under mild conditions. | A novel metal-free approach starting from cyclohexenone derivatives. | beilstein-journals.org |

| N-Oxide Halogenation | Provides regioselective halogenation of electron-rich anilines. | Could be used to introduce the chloro-substituent regioselectively onto a 2-butoxyaniline (B1266640) core. | nih.govnih.gov |

Exploration of Unconventional Reactivity and Catalysis

Moving beyond synthesis, future research will likely explore the unique reactivity of the this compound scaffold to build more complex molecules. The electronic properties conferred by the butoxy, chloro, and amino groups can be exploited in novel catalytic cycles.

C-H activation chemistry offers a powerful platform for derivatization. princeton.edurutgers.eduscripps.edu The amino group of this compound could act as a directing group to facilitate ortho-C-H functionalization, allowing for the introduction of new substituents at the C4 or C6 positions. The synergy of transition-metal catalysis with visible-light photoredox catalysis has opened new reaction pathways under mild conditions. beilstein-journals.org This dual catalytic approach could enable, for example, the perfluoroalkylation or acylation of the aniline (B41778) ring, creating derivatives with unique properties. beilstein-journals.org

The development of catalysts for the hydroamination of allenes and dienes using halogenated anilines has been shown to be an atom-economical method for producing allylic amines. psu.edu These products can then undergo further transformations like the Claisen rearrangement to form ortho-allylic anilines, which are valuable precursors for heterocyclic synthesis. psu.edu

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

The design and optimization of synthetic routes are being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.govrsc.org For a target molecule like this compound, ML models can predict viable synthetic pathways, suggest optimal reaction conditions, and even identify novel reactions. researchgate.netacs.orgbeilstein-journals.org

By training on vast databases of chemical reactions, deep learning frameworks can propose retrosynthetic routes that human chemists might overlook. nih.govacs.org For a specific reaction, such as a Buchwald-Hartwig amination to form the C-N bond, ML algorithms, including reinforcement learning models, can efficiently explore the complex parameter space (catalyst, ligand, base, solvent, temperature) to maximize yield and minimize byproducts. researchgate.netchemrxiv.org This approach, known as active learning, significantly accelerates reaction development by guiding experiments toward the most informative outcomes, which is particularly useful when dealing with limited data for a new reaction. nih.gov

| AI/ML Application | Description | Potential Impact on this compound | Reference |

| Retrosynthesis Planning | AI models propose synthetic routes by working backward from the target molecule. | Identification of novel and more efficient synthetic pathways. | nih.govrsc.org |

| Reaction Condition Optimization | ML algorithms predict optimal catalysts, reagents, and conditions to maximize yield and selectivity. | Rapid optimization of synthetic steps, reducing development time and cost. | researchgate.netacs.orgbeilstein-journals.org |

| Outcome Prediction | Models predict the major products, yields, and potential side reactions for a given set of reactants. | Enhanced ability to design successful reactions from the outset, minimizing failed experiments. | acs.orgacs.org |

Advancements in Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and the ability to explore novel reaction conditions. acs.orgscielo.br The synthesis of aniline derivatives is particularly amenable to flow processes.

Continuous-flow systems have been successfully applied to the N-arylation of anilines, the diazotization of anilines for producing pyrazoles, and the oxidative homocoupling of anilines to form azobenzenes. acs.orguniqsis.commdpi.com For this compound, a multi-step synthesis could be telescoped into a continuous sequence, minimizing manual handling and the isolation of potentially hazardous intermediates. mdpi.com For instance, a chemoenzymatic synthesis using an immobilized nitroreductase in a flow reactor has been demonstrated for producing various anilines from nitroaromatics, showcasing a sustainable and continuous approach. acs.org

Automated synthesis platforms can further accelerate the discovery and optimization process. researchgate.netthieme-connect.com These systems can perform numerous experiments in parallel, guided by ML algorithms, to rapidly screen reaction conditions or build libraries of derivatives based on the this compound scaffold for biological or materials science screening. researchgate.net

Computational Design of Derivatives with Tailored Properties

Computational chemistry and molecular modeling are indispensable tools for designing new molecules with specific, desirable properties. Starting with the this compound core, computational methods can be used to predict how structural modifications will affect its physicochemical and biological properties.

For example, if this aniline is a precursor for a pharmaceutical agent, quantitative structure-activity relationship (QSAR) models can be developed to guide the design of derivatives with enhanced potency or improved metabolic stability. researchgate.net Density functional theory (DFT) calculations can elucidate reaction mechanisms, predict reactivity, and help in the rational design of catalysts for its synthesis or subsequent functionalization. acs.org This in silico approach allows for the prioritization of the most promising derivatives for synthesis, saving considerable time and resources.

Sustainable and Environmentally Benign Chemical Transformations

Green chemistry principles are increasingly guiding the development of new chemical processes. Future research on this compound will prioritize sustainability by focusing on several key areas.

One major focus is the replacement of hazardous reagents and solvents. This includes the development of catalytic systems that operate in water or other environmentally benign solvents. acs.org Microwave-assisted synthesis in the absence of organic solvents has been reported for the high-yielding production of anilines from aryl halides, offering a green alternative to conventional heating. tandfonline.com

The use of biocatalysis and chemoenzymatic strategies represents a significant opportunity for sustainable synthesis. acs.org As mentioned, immobilized nitroreductase enzymes can selectively reduce nitroarenes to anilines under mild, aqueous conditions, completely avoiding the high pressures, temperatures, and heavy metal catalysts associated with traditional hydrogenation. acs.orgacs.org Developing a biocatalyst for the selective reduction of a precursor like 1-butoxy-2-chloro-3-nitrobenzene would be a major step toward a green synthesis of this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 2-butoxy-3-chloroaniline with high purity?

Methodological Answer: The synthesis of this compound typically involves sequential functionalization of the aniline ring. A two-step approach is recommended:

Chlorination : Introduce the chloro group at the meta-position using electrophilic aromatic substitution (e.g., Cl2/FeCl3 or N-chlorosuccinimide (NCS) under controlled conditions).

Alkoxy Group Introduction : Attach the butoxy group via nucleophilic aromatic substitution (e.g., Ullmann coupling with 1-bromobutane in the presence of CuI and a base like K2CO3).

Key Considerations :

- Monitor reaction progress using TLC or HPLC to avoid over-chlorination.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry of substituents (e.g., chloro at C3, butoxy at C2) via coupling patterns and chemical shifts.

- LC-MS (ESI+) : Verify molecular ion ([M+H]<sup>+</sup>) and rule out byproducts.

- FTIR : Identify NH2 stretching (~3400 cm<sup>-1</sup>) and C-Cl vibrations (~750 cm<sup>-1</sup>).

- GC-MS : Assess purity in non-polar matrices .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Perform accelerated stability studies:

pH Stability : Dissolve the compound in buffers (pH 2–12) and incubate at 25°C/40°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and track photodegradation products .

Advanced Research Questions

Q. What are the dominant degradation pathways of this compound in aerobic microbial ecosystems?

Methodological Answer: Design a microbial consortia assay:

Enrichment Culture : Inoculate soil samples with this compound as the sole carbon source.

DGGE Analysis : Use primers targeting 16S rRNA to profile microbial diversity shifts during degradation (e.g., Pseudomonas spp. for dechlorination) .

Metabolite Tracking : Identify intermediates (e.g., 3-chloroaniline) via GC-MS or <sup>13</sup>C-labeled NMR.

Key Insight : The butoxy group may undergo β-oxidation, while the chloro group is removed via hydrolytic dechlorination .

Q. How can computational models predict the regioselectivity of electrophilic substitution in this compound derivatives?

Methodological Answer: Use density functional theory (DFT) to calculate Fukui indices and local softness parameters:

Geometry Optimization : Employ B3LYP/6-311+G(d,p) to model the molecule.

Electrophilic Attack Sites : Identify high-electron-density regions (e.g., para to NH2 or ortho to Cl).

Validation : Compare predictions with experimental nitration or sulfonation outcomes .

Q. What experimental strategies resolve contradictory data in toxicity assays (e.g., conflicting EC50 values)?

Methodological Answer: Apply triangulation:

Reproducibility Checks : Repeat assays in triplicate across independent labs.

Model Organism Comparison : Test toxicity in Daphnia magna (aquatic) and Caenorhabditis elegans (soil) to identify species-specific sensitivities.

Mechanistic Studies : Use RNA-seq to compare gene expression profiles in exposed vs. control organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.